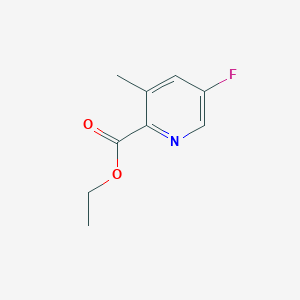
Ethyl 5-fluoro-3-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-3-methylpicolinate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoro-3-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-fluoro-3-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired ester.
Another method involves the esterification of 5-fluoro-3-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-fluoro-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 5-amino-3-methylpicolinate.
Reduction: 5-fluoro-3-methylpicolinyl alcohol.
Oxidation: 5-fluoro-3-methylpicolinic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-fluoro-3-methylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of ethyl 5-fluoro-3-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy. The ester group can facilitate cellular uptake and metabolic stability, prolonging the compound’s activity.
Comparación Con Compuestos Similares
Ethyl 5-fluoro-3-methylpicolinate can be compared with other fluorinated picolinates and esters:
Ethyl 5-chloro-3-methylpicolinate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
Mthis compound: The methyl ester analog, which may have different solubility and pharmacokinetic properties.
5-Fluoro-3-methylpicolinic acid: The carboxylic acid analog, which may have different reactivity and biological activity due to the absence of the ester group.
This compound is unique due to the presence of both the fluorine atom and the ethyl ester group, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 |
Clave InChI |
NUNWLDBPLULIHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C=C1C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



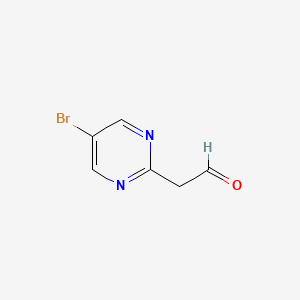
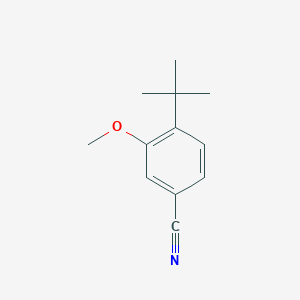

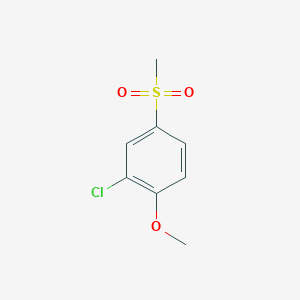
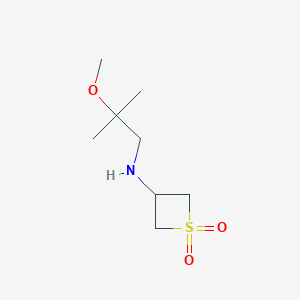
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
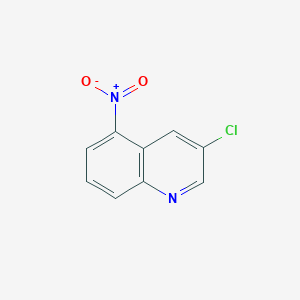
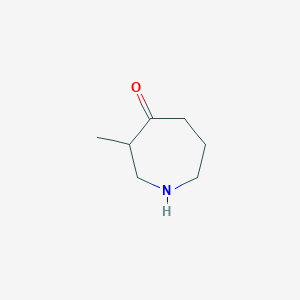
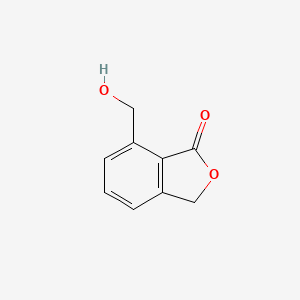
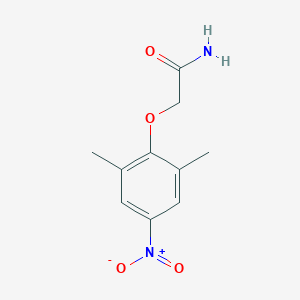
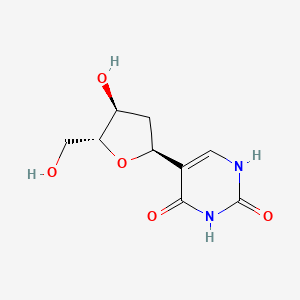
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
